molecular formula C20H20N6O4S B2865135 (E)-N-cyclopropyl-2-(5-oxo-4-(4-(2-phenylvinylsulfonamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide CAS No. 1396893-15-4

(E)-N-cyclopropyl-2-(5-oxo-4-(4-(2-phenylvinylsulfonamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide

Cat. No. B2865135
CAS RN: 1396893-15-4
M. Wt: 440.48
InChI Key: KHNMZEAEXKLTTF-OUKQBFOZSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a phenyl group, a tetrazole ring, and a sulfonamide group. These groups are common in many pharmaceutical compounds and could potentially give this compound a variety of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings and then connecting them together through a series of reactions. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would include a cyclopropyl group (a three-carbon ring), a phenyl group (a six-carbon ring), a tetrazole ring (a five-membered ring containing four nitrogen atoms and one carbon atom), and a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms) .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Several studies have explored the antimicrobial and antifungal potential of compounds structurally related to (E)-N-cyclopropyl-2-(5-oxo-4-(4-(2-phenylvinylsulfonamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide. For instance, derivatives incorporating sulfamoyl moiety have shown promising results against various bacterial and fungal strains. These compounds were synthesized through a versatile approach, and their in vitro antibacterial and antifungal activities were evaluated, demonstrating their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticancer Potential

Some derivatives, particularly those with a 5-methyl-4-phenyl thiazole backbone, have been synthesized and tested for their anticancer activity. These compounds were evaluated against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell line, showing selectivity and significant apoptosis induction in cancer cells, indicating their potential as anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Carbonic Anhydrase Inhibition

Compounds containing sulfonamide groups have been identified as effective inhibitors of carbonic anhydrase, a therapeutic target for conditions like glaucoma, epilepsy, and certain types of edema. For example, novel chalcone derivatives with pyrazole and sulfonamide pharmacophores have been synthesized and evaluated as carbonic anhydrase inhibitors, showing better inhibitory activity compared to standard drugs like acetazolamide, highlighting their potential for therapeutic applications (Tuğrak, Gul, Akıncıoğlu, & Gulcin, 2021).

Antioxidant Activity

The antioxidant activity of compounds structurally similar to (E)-N-cyclopropyl-2-(5-oxo-4-(4-(2-phenylvinylsulfonamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide has been investigated. Amidomethane sulfonyl-linked derivatives, for example, have been synthesized and tested for their ability to scavenge free radicals, showing significant antioxidant activity that surpasses standard antioxidants like Ascorbic acid, indicating their potential for use in oxidative stress-related conditions (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs work by interacting with specific proteins in the body, and the structure of this compound suggests that it could potentially interact with a variety of proteins .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and eventually tested in clinical trials .

properties

IUPAC Name

N-cyclopropyl-2-[5-oxo-4-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]tetrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O4S/c27-19(21-16-6-7-16)14-25-20(28)26(24-23-25)18-10-8-17(9-11-18)22-31(29,30)13-12-15-4-2-1-3-5-15/h1-5,8-13,16,22H,6-7,14H2,(H,21,27)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNMZEAEXKLTTF-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NS(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-cyclopropyl-2-(5-oxo-4-(4-(2-phenylvinylsulfonamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide

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